molecular formula C13H16N2O3S B2883696 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide CAS No. 903339-57-1

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide

Cat. No. B2883696
CAS RN: 903339-57-1
M. Wt: 280.34
InChI Key: BYLBQVXLZJHVQO-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide, also known as HPI-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPI-1 is a member of the pyridoquinoline family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is utilized in the synthesis of fused heterocycles, which are crucial in pharmaceutical development. The ability to create complex ring systems is essential for the discovery of new drugs with unique biological activities .

Biological Activity Studies

The hexahydropyridoquinoline structure is of interest due to its potential biological activities. Research into this compound’s interaction with biological systems can lead to the development of new therapeutic agents .

Pharmacological Research

Compounds with the hexahydropyridoquinoline motif are studied for their pharmacological properties. This includes investigating their potential as drugs for treating various diseases, based on their activity profiles .

Cancer Research

Specific derivatives of this compound class have been implicated in cancer research. They are examined for their role in cancer aggressiveness, metastasis, and as potential inhibitors of key enzymes involved in cancer progression .

Drug Development

The structural complexity and unique properties of these compounds make them valuable scaffolds in drug development. They can be modified to enhance their efficacy, selectivity, and pharmacokinetic properties .

Enzyme Inhibition Studies

Researchers study these compounds for their ability to inhibit specific enzymes. This is particularly relevant in the context of diseases where enzyme malfunction or overactivity is a contributing factor .

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-19(17,18)14-11-7-9-3-2-6-15-12(16)5-4-10(8-11)13(9)15/h7-8,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLBQVXLZJHVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326454
Record name N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)methanesulfonamide

CAS RN

903339-57-1
Record name N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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